molecular formula C27H17FN2S B11616396 4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole

4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B11616396
M. Wt: 420.5 g/mol
InChI Key: NUADQZWXCJPIKO-UHFFFAOYSA-N
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Description

4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes, amines, and other reagents under acidic or basic conditions.

    Introduction of the dibenzothiophene moiety: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Addition of the fluorophenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and materials science.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(dibenzo[b,d]thiophen-3-yl)-2-phenyl-1H-imidazole: Lacks the fluorophenyl group.

    2-(2-fluorophenyl)-5-phenyl-1H-imidazole: Lacks the dibenzothiophene moiety.

    4-(dibenzo[b,d]thiophen-3-yl)-2-(2-chlorophenyl)-5-phenyl-1H-imidazole: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the dibenzothiophene moiety, fluorophenyl group, and phenyl group in 4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole gives it unique chemical properties, such as enhanced stability, specific electronic characteristics, and potential biological activity. These features distinguish it from other similar compounds and contribute to its diverse applications.

Properties

Molecular Formula

C27H17FN2S

Molecular Weight

420.5 g/mol

IUPAC Name

4-dibenzothiophen-3-yl-2-(2-fluorophenyl)-5-phenyl-1H-imidazole

InChI

InChI=1S/C27H17FN2S/c28-22-12-6-4-11-21(22)27-29-25(17-8-2-1-3-9-17)26(30-27)18-14-15-20-19-10-5-7-13-23(19)31-24(20)16-18/h1-16H,(H,29,30)

InChI Key

NUADQZWXCJPIKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3F)C4=CC5=C(C=C4)C6=CC=CC=C6S5

Origin of Product

United States

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